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molecular formula C10H9NO3 B127561 5-Methoxyindole-2-carboxylic acid CAS No. 4382-54-1

5-Methoxyindole-2-carboxylic acid

Cat. No. B127561
M. Wt: 191.18 g/mol
InChI Key: YEBJVSLNUMZXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384969B2

Procedure details

1.91 ml (26.15 mmol) of thionyl chloride are added dropwise with stirring at 0° C. to a solution of 1 g (5.23 mmol) of 5-methoxy-1H-indole-2-carboxylic acid in 52 ml of ethanol. The reaction mixture is heated at reflux for 2 hours and then it is cooled and concentrated under reduced pressure. The residue is taken up in 100 ml of ethyl acetate and this solution is washed with two times 50 ml of water and then with 50 ml of a saturated sodium chloride solution. The solution is dried over magnesium sulfate and filtered, and then the filtrate is concentrated under reduced pressure. 1.2 g of product are obtained, which product is used as is in the following stage.
Quantity
1.91 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]([C:16]([OH:18])=[O:17])=[CH:10]2.[CH2:19](O)[CH3:20]>>[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:10]2

Inputs

Step One
Name
Quantity
1.91 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)C(=O)O
Name
Quantity
52 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
this solution is washed with two times 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(NC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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